Cas no 2227735-59-1 ((2R)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)propan-2-amine)

(2R)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)propan-2-amine 化学的及び物理的性質
名前と識別子
-
- (2R)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)propan-2-amine
- 2227735-59-1
- EN300-1753695
-
- インチ: 1S/C12H17NO/c1-9(13)6-10-2-3-12-8-14-5-4-11(12)7-10/h2-3,7,9H,4-6,8,13H2,1H3/t9-/m1/s1
- InChIKey: ZLQYOPFUKLGGHE-SECBINFHSA-N
- ほほえんだ: O1CCC2C=C(C=CC=2C1)C[C@@H](C)N
計算された属性
- せいみつぶんしりょう: 191.131014166g/mol
- どういたいしつりょう: 191.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
(2R)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)propan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1753695-5.0g |
(2R)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)propan-2-amine |
2227735-59-1 | 5g |
$7178.0 | 2023-06-03 | ||
Enamine | EN300-1753695-0.05g |
(2R)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)propan-2-amine |
2227735-59-1 | 0.05g |
$2079.0 | 2023-09-20 | ||
Enamine | EN300-1753695-10.0g |
(2R)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)propan-2-amine |
2227735-59-1 | 10g |
$10643.0 | 2023-06-03 | ||
Enamine | EN300-1753695-5g |
(2R)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)propan-2-amine |
2227735-59-1 | 5g |
$7178.0 | 2023-09-20 | ||
Enamine | EN300-1753695-2.5g |
(2R)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)propan-2-amine |
2227735-59-1 | 2.5g |
$4851.0 | 2023-09-20 | ||
Enamine | EN300-1753695-1g |
(2R)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)propan-2-amine |
2227735-59-1 | 1g |
$2475.0 | 2023-09-20 | ||
Enamine | EN300-1753695-0.5g |
(2R)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)propan-2-amine |
2227735-59-1 | 0.5g |
$2376.0 | 2023-09-20 | ||
Enamine | EN300-1753695-0.1g |
(2R)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)propan-2-amine |
2227735-59-1 | 0.1g |
$2178.0 | 2023-09-20 | ||
Enamine | EN300-1753695-0.25g |
(2R)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)propan-2-amine |
2227735-59-1 | 0.25g |
$2277.0 | 2023-09-20 | ||
Enamine | EN300-1753695-1.0g |
(2R)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)propan-2-amine |
2227735-59-1 | 1g |
$2475.0 | 2023-06-03 |
(2R)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)propan-2-amine 関連文献
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
(2R)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)propan-2-amineに関する追加情報
Introduction to (2R)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)propan-2-amine and Its Significance in Modern Medicinal Chemistry
(2R)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)propan-2-amine, with the CAS number 2227735-59-1, represents a compound of considerable interest in the field of medicinal chemistry. This molecule, characterized by its complex aromatic and aliphatic structure, has garnered attention for its potential applications in the development of novel therapeutic agents. The unique scaffold of this compound, featuring a benzopyran ring system linked to an amine-substituted propanol moiety, positions it as a promising candidate for further investigation.
The benzopyran core is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets. Specifically, the 3,4-dihydro-1H-2-benzopyran scaffold has been extensively studied for its role in modulating biological pathways associated with inflammation, pain, and neurodegenerative diseases. The presence of the (2R) configuration at the propanol chiral center further enhances the compound's potential by introducing stereoselectivity, a critical factor in drug design and development.
In recent years, there has been a growing emphasis on the development of stereochemically pure compounds to optimize pharmacological profiles. The enantiomeric purity of (2R)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)propan-2-amine is particularly significant, as it can influence both the efficacy and safety of potential therapeutic applications. Advances in synthetic methodologies have enabled the efficient preparation of such enantiomerically pure compounds, making them more viable for clinical investigation.
The pharmacological activity of (2R)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)propan-2-amine has been explored in several preclinical studies. These investigations have highlighted its potential as an inhibitor of key enzymes involved in inflammatory pathways. For instance, studies suggest that this compound may interact with cyclooxygenase (COX) enzymes, which are pivotal in the production of prostaglandins—mediators of inflammation and pain. By modulating COX activity, (2R)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)propan-2-amine could offer a novel approach to managing conditions such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, the benzopyran moiety has been implicated in interactions with serotonin receptors, which play a crucial role in neurotransmission and mood regulation. The structural features of this compound may allow it to selectively bind to specific serotonin receptor subtypes, potentially leading to therapeutic benefits in disorders like depression and anxiety. This dual functionality—both inhibiting inflammatory pathways and modulating neurotransmitter systems—makes (2R)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)propan-2-amine a multifaceted candidate for drug development.
The synthesis of (2R)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)propan-2-am ine involves a series of well-established organic reactions, including cyclization and chiral resolution techniques. The benzopyran ring is typically constructed through a condensation reaction between a dihydroxybenzyl derivative and an appropriate aldehyde or ketone. Subsequent reduction and functional group transformations yield the desired amine-substituted propanol structure. The stereochemical integrity at the chiral center is achieved through enzymatic resolution or chiral auxiliary-assisted synthesis methods.
Recent advancements in computational chemistry have also contributed to the optimization of synthetic routes for (2R)-1-(3,4-dihydro -1H - 2 -benzopyran - 6 - yl ) propan - 2 - am ine . Molecular modeling techniques allow researchers to predict the binding affinity of this compound to biological targets with high precision. This computational approach not only accelerates the drug discovery process but also helps in identifying structural modifications that could enhance its pharmacological properties.
The potential therapeutic applications of ( 2 R ) - 1 - ( 3 , 4 - dihydro - 1 H - 2 - benzopyran - 6 - yl ) propan - 2 - am ine extend beyond inflammation and pain management. Preliminary data suggest that this compound may exhibit neuroprotective effects, making it relevant for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The ability of benzopyrans to cross the blood-brain barrier enhances their appeal as candidates for central nervous system therapies.
In conclusion, ( 2 R ) - 1 - ( 3 , 4 - dihydro - 1 H - 2 - benzopyran - 6 - yl ) propan - 2 - am ine stands out as a promising molecule in medicinal chemistry due to its unique structural features and multifaceted pharmacological potential. Its ability to modulate inflammatory pathways and interact with neurotransmitter systems positions it as a valuable candidate for further clinical investigation. As synthetic methodologies continue to evolve and computational tools become more sophisticated, compounds like this are likely to play an increasingly important role in the development of next-generation therapeutics.
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